molecular formula C16H10O4 B1284458 Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone CAS No. 497058-31-8

Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone

Cat. No. B1284458
CAS RN: 497058-31-8
M. Wt: 266.25 g/mol
InChI Key: JTYBQIWWJQJSOD-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone is a complex organic compound. It is found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . It was characterized using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies to determine its structure .


Molecular Structure Analysis

The molecular structure of Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone has been elucidated through detailed analysis of spectroscopic data . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .

Scientific Research Applications

Anticancer Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

A detailed structure-activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Template for Further Optimization

These 1-benzo [1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules .

Flavoring Substance in Food

The substance has not been reported to occur naturally and it is chemically synthesized. It is intended to be used as a flavoring substance in specific categories of food .

Antitubulin Agents

Previous structure-activity studies of indole-based antitubulin agents have established that hydrogen, alkyl, alkoxycarbonyl, or benzyl groups are allowed at the N1-position .

properties

IUPAC Name

1,3-benzodioxol-5-yl(1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-16(11-5-6-13-14(8-11)19-9-18-13)15-7-10-3-1-2-4-12(10)20-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYBQIWWJQJSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587619
Record name (2H-1,3-Benzodioxol-5-yl)(1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497058-31-8
Record name (2H-1,3-Benzodioxol-5-yl)(1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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